molecular formula C8H14O3 B6264069 3,3-dimethyl-2-oxobutyl acetate CAS No. 38559-25-0

3,3-dimethyl-2-oxobutyl acetate

Cat. No.: B6264069
CAS No.: 38559-25-0
M. Wt: 158.2
InChI Key:
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Description

3,3-Dimethyl-2-oxobutyl acetate is an organic compound with the molecular formula C₈H₁₄O₃. It is a liquid at room temperature and is known for its use in various chemical synthesis processes. This compound is characterized by its unique structure, which includes a ketone and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-2-oxobutyl acetate typically involves the esterification of 3,3-dimethyl-2-oxobutyric acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction temperatures further enhances the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3,3-dimethyl-2-oxobutyric acid.

    Reduction: 3,3-dimethyl-2-hydroxybutyl acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-2-oxobutyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: It is used in the production of coatings, adhesives, and other materials due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-oxobutyl acetate involves its ability to participate in various chemical reactions due to the presence of both ketone and ester functional groups. These groups can undergo nucleophilic addition, substitution, and other reactions, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    3,3-Dimethyl-2-oxobutyric acid: Similar structure but lacks the ester group.

    3,3-Dimethyl-2-hydroxybutyl acetate: Similar structure but has a hydroxyl group instead of a ketone.

    2-Oxobutyl acetate: Similar ester group but lacks the dimethyl substitution.

Uniqueness: 3,3-Dimethyl-2-oxobutyl acetate is unique due to the presence of both a ketone and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

38559-25-0

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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